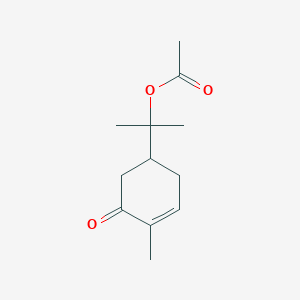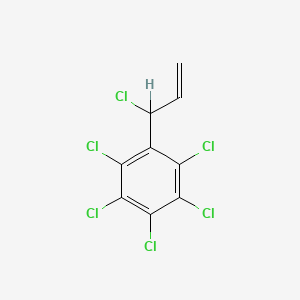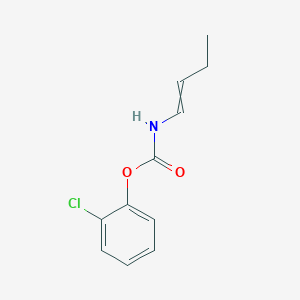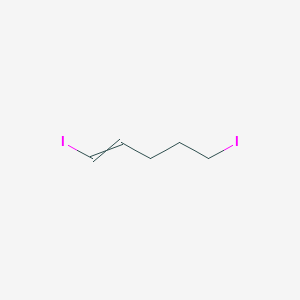
3-Methyl-3,5-diphenyl-1,2-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3,5-diphenyl-1,2-dioxolane is an organic compound belonging to the dioxolane family. Dioxolanes are a group of heterocyclic acetals characterized by a five-membered ring containing two oxygen atoms. This particular compound is notable for its unique structure, which includes two phenyl groups and a methyl group attached to the dioxolane ring. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 3-Methyl-3,5-diphenyl-1,2-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol under acidic conditions . The reaction typically involves heating the reactants under reflux with a suitable acid catalyst, such as p-toluenesulfonic acid, in a solvent like toluene. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient separation techniques to ensure high yield and purity. Continuous flow reactors and advanced distillation methods are often employed to optimize the production process .
化学反应分析
Types of Reactions: 3-Methyl-3,5-diphenyl-1,2-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Conditions vary depending on the nucleophile, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols .
科学研究应用
3-Methyl-3,5-diphenyl-1,2-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
作用机制
The mechanism by which 3-Methyl-3,5-diphenyl-1,2-dioxolane exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates that facilitate further chemical transformations. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation .
相似化合物的比较
1,3-Dioxolane: A simpler analog with a similar ring structure but without the phenyl and methyl groups.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, differing in reactivity and stability.
1,3-Dioxane: A six-membered ring analog with different chemical properties.
Uniqueness: 3-Methyl-3,5-diphenyl-1,2-dioxolane is unique due to its specific substituents, which confer distinct reactivity and stability compared to other dioxolanes. The presence of phenyl groups enhances its stability and makes it suitable for various applications in synthetic chemistry and industrial processes .
属性
CAS 编号 |
85981-77-7 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC 名称 |
3-methyl-3,5-diphenyldioxolane |
InChI |
InChI=1S/C16H16O2/c1-16(14-10-6-3-7-11-14)12-15(17-18-16)13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |
InChI 键 |
LQCWRODPHHFJGH-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(OO1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
![(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14403648.png)





![4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one)](/img/structure/B14403689.png)



